molecular formula C13H16N2O2S2 B2986542 Ethyl 1,6-dimethyl-4-(thiophen-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 537002-67-8

Ethyl 1,6-dimethyl-4-(thiophen-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2986542
CAS No.: 537002-67-8
M. Wt: 296.4
InChI Key: XALCYFSNPACFLZ-UHFFFAOYSA-N
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Description

Ethyl 1,6-dimethyl-4-(thiophen-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of thiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1,6-dimethyl-4-(thiophen-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps. One common method is the Biginelli reaction, which involves the condensation of thiophene-2-carbaldehyde, cyanoethyl acetate, and thiourea. The reaction proceeds under acidic conditions, often using a catalyst such as p-toluenesulfonic acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its thiophene ring makes it a valuable precursor for the creation of pharmaceuticals, agrochemicals, and materials science applications.

Biology: The biological applications of this compound are vast. It has shown potential as an antimicrobial, antiviral, and anticancer agent. Its ability to interact with various biological targets makes it a candidate for drug development.

Medicine: In medicine, this compound can be used to develop new therapeutic agents. Its structural complexity allows for the design of drugs that can target specific diseases or conditions.

Industry: In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which Ethyl 1,6-dimethyl-4-(thiophen-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial applications, it may inhibit bacterial cell wall synthesis or disrupt microbial metabolic pathways. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors that are crucial for the survival of pathogens.

Comparison with Similar Compounds

  • Ethyl 1,6-dimethyl-4-(thiophen-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • This compound

  • This compound

Uniqueness: This compound stands out due to its specific structural features, such as the presence of both thiophene and pyrimidine rings, which contribute to its unique reactivity and biological activity. Compared to other thiophene derivatives, its additional functional groups and molecular complexity offer distinct advantages in various applications.

Properties

IUPAC Name

ethyl 3,4-dimethyl-2-sulfanylidene-6-thiophen-2-yl-1,6-dihydropyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S2/c1-4-17-12(16)10-8(2)15(3)13(18)14-11(10)9-6-5-7-19-9/h5-7,11H,4H2,1-3H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALCYFSNPACFLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=S)NC1C2=CC=CS2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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